3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
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Overview
Description
3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile typically involves the bromination of pyrrolo[3,2-c]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Solvents: Dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Substituted Pyrrolopyridines: Formed through substitution reactions.
Coupled Products: Formed through Suzuki or Heck coupling reactions.
Scientific Research Applications
3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
1H-Pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry and material science.
Uniqueness
3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is unique due to its specific bromine substitution, which allows for versatile chemical modifications and enhances its biological activity. This makes it a valuable compound in the development of new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C8H4BrN3 |
---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-12-8-1-5(2-10)11-3-6(7)8/h1,3-4,12H |
InChI Key |
XXRMMLOKJYNDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C1NC=C2Br)C#N |
Origin of Product |
United States |
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